4-(azepan-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with a chloromethylphenyl group and a phenyl group
Preparation Methods
The synthesis of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolopyrimidine core. This can be achieved through the condensation of appropriate pyrimidine and pyrrole derivatives.
Substitution Reactions: The chloromethylphenyl and phenyl groups are introduced through substitution reactions. These reactions typically involve the use of chlorinating agents and phenylating reagents under controlled conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the azepane ring. This step may require specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl or chloromethyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the pyrrolopyrimidine core or the substituent groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers are exploring its biological activity, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Mechanism of Action
The mechanism of action of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can be compared with other pyrrolopyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their substituent groups. They are known for their biological activity and therapeutic potential.
Pyrazolo[3,4-d]pyrimidines: These derivatives have a pyrazole ring fused to the pyrimidine core. They are studied for their anticancer and kinase inhibitory activities.
Thieno[3,2-d]pyrimidines: These compounds contain a thiophene ring fused to the pyrimidine core and are explored for their potential as anti-inflammatory and antimicrobial agents
The uniqueness of 1-[7-(3-CHLORO-4-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE lies in its specific substituent groups and the resulting biological and chemical properties.
Properties
Molecular Formula |
C25H25ClN4 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
4-(azepan-1-yl)-7-(3-chloro-4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C25H25ClN4/c1-18-11-12-20(15-22(18)26)30-16-21(19-9-5-4-6-10-19)23-24(27-17-28-25(23)30)29-13-7-2-3-8-14-29/h4-6,9-12,15-17H,2-3,7-8,13-14H2,1H3 |
InChI Key |
YQQAUSQQFOPPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCCCCC4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
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